Diamyl sulfoxide
Overview
Description
Diamyl sulfoxide is an organic compound that belongs to the class of sulfoxides Sulfoxides are characterized by a sulfur atom bonded to two carbon atoms and an oxygen atom this compound, specifically, has two pentyl groups attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diamyl sulfoxide can be synthesized through the oxidation of dipentyl sulfide. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as titanium dioxide. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C to ensure high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of dipentyl sulfoxide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of environmentally friendly oxidants, such as molecular oxygen, is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Diamyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of dipentyl sulfoxide can lead to the formation of dipentyl sulfone.
Reduction: Reduction of dipentyl sulfoxide can revert it back to dipentyl sulfide.
Substitution: The sulfoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Dipentyl sulfone.
Reduction: Dipentyl sulfide.
Substitution: Depending on the nucleophile, various substituted sulfoxides can be formed.
Scientific Research Applications
Diamyl sulfoxide has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which dipentyl sulfoxide exerts its effects involves its ability to interact with various molecular targets. The sulfoxide group can form hydrogen bonds and interact with polar and nonpolar regions of biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but different molecular size and polarity.
Diphenyl sulfoxide: Another sulfoxide with aromatic groups instead of alkyl groups, leading to different reactivity and applications.
Methyl phenyl sulfoxide: Combines both alkyl and aromatic characteristics, offering a unique set of properties.
Uniqueness of Dipentyl Sulfoxide
Diamyl sulfoxide stands out due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where a balance between hydrophobic and hydrophilic properties is desired .
Properties
IUPAC Name |
1-pentylsulfinylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OS/c1-3-5-7-9-12(11)10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAFGFCPKSXKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173616 | |
Record name | Pentyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-90-9 | |
Record name | 1,1′-Sulfinylbis[pentane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1986-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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